ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring:
- A 1-methyl group at the pyrazole ring’s N1 position.
- A (2,2-difluoroethoxy)methyl substituent at the C3 position.
- An ethyl carboxylate ester at the C4 position.
This compound’s structure combines electron-withdrawing (difluoroethoxy) and lipophilic (methyl, ethyl ester) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O3/c1-3-17-10(15)7-4-14(2)13-8(7)5-16-6-9(11)12/h4,9H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHXFXZVLHYXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCC(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl ester is then reacted with 2,2-difluoroethanol in the presence of a suitable catalyst to introduce the difluoroethoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoroethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is in the development of herbicides. Its structure allows it to function as an acetolactate synthase (ALS) inhibitor, which is crucial for controlling various weed species. Research has demonstrated its effectiveness against resistant weed populations, making it a valuable tool for sustainable agriculture .
Case Study: Efficacy Against Weeds
A study conducted on the efficacy of this compound as a herbicide showed that it significantly reduced the growth of several common agricultural weeds. The results indicated that application rates could be optimized to minimize environmental impact while maximizing weed control efficiency .
Environmental Applications
Biodegradation Studies
Research has also focused on the biodegradation of this compound in various environmental contexts. Microbial consortia have been shown to effectively degrade this compound, highlighting its potential for bioremediation efforts in contaminated soils .
Case Study: Microbial Consortium Performance
In a controlled study, microbial consortia were enriched from sediment samples and tested for their ability to degrade this compound. Results indicated that these consortia could completely defluorinate the compound under optimized conditions, suggesting a viable pathway for remediation of fluorinated pollutants in agricultural runoff .
Medicinal Chemistry Applications
Potential Antimicrobial Activity
Emerging research suggests that compounds similar to this compound may exhibit antimicrobial properties. Preliminary studies indicate that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroethoxy methyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylates
Substituent Variations and Structural Similarities
The table below highlights key structural differences and similarities between the target compound and related pyrazole derivatives:
Key Observations:
Substituent Effects on Melting Points :
- Trifluoromethyl groups (e.g., compound 2 in ) increase crystallinity and melting points (141–142°C) due to strong electron-withdrawing effects and van der Waals interactions.
- Methyl or ether-linked substituents (e.g., compound 3 in , target compound) reduce melting points (58–60°C for compound 3) due to conformational flexibility and disrupted crystal packing.
Phenyl substituents (e.g., compound 7 in ) enable π-π stacking, increasing thermal stability but reducing aqueous solubility.
Spectroscopic and Analytical Data
- ¹H-NMR Trends :
- Mass Spectrometry :
Biological Activity
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 1975118-76-3) is a synthetic compound characterized by a pyrazole ring with significant substitutions that potentially enhance its biological activity. This article explores the biological properties of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H14F2N2O3
- Molecular Weight : 248.23 g/mol
- Boiling Point : Predicted to be approximately 342.5 °C
- Density : Approximately 1.27 g/cm³
- pKa : -0.56 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethoxy group increases lipophilicity, enhancing membrane penetration. The pyrazole moiety can interact with enzymes and receptors, potentially modulating their activities for therapeutic effects .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the difluoroethoxy group may contribute to enhanced efficacy against certain bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress in cells .
Potential Applications in Drug Development
This compound is being explored as a potential pharmaceutical intermediate for drug development, particularly in creating new anti-inflammatory and antimicrobial agents. Its unique structure allows it to serve as a building block for synthesizing more complex molecules .
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with difluoroalkyl substituents showed enhanced activity compared to their non-fluorinated counterparts .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that certain pyrazole derivatives inhibited the expression of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for their anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Structure | Moderate antimicrobial activity |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Structure | Notable anti-inflammatory effects |
| Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Structure | Enhanced lipophilicity and membrane penetration |
Q & A
Q. What strategies correlate structural modifications with bioactivity in medicinal chemistry studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
